molecular formula C10H12ClNO B1352564 2-chloro-N-(2-methylbenzyl)acetamide CAS No. 78710-36-8

2-chloro-N-(2-methylbenzyl)acetamide

Cat. No. B1352564
CAS RN: 78710-36-8
M. Wt: 197.66 g/mol
InChI Key: CLEDDHAOOOPHJM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylbenzyl)acetamide is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.66 . This compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-methylbenzyl)acetamide can be represented by the SMILES string CC1=CC=C(CNC(CCl)=O)C=C1 . This indicates that the molecule consists of a benzene ring with a methyl group and a chloroacetamide group attached to it.


Physical And Chemical Properties Analysis

2-chloro-N-(2-methylbenzyl)acetamide is a solid compound . Its molecular weight is 197.66 . The compound’s molecular formula is C10H12ClNO .

Scientific Research Applications

Analgesic Activity and Molecular Docking

Research on derivatives of 2-chloro-N,N-diphenylacetamide has shown significant applications in the development of analgesic agents. One study synthesized novel 2-chloro-N,N-diphenylacetamide derivatives, evaluating their analgesic activity through in vivo methods and molecular docking studies on COX-1 and COX-2 enzymes. A specific derivative demonstrated considerable analgesic response, highlighting the potential for new pain management solutions (Arvind Kumar, Sushil Kumar, A. Mishra, 2019).

Anticancer Properties

Another avenue of research involves the synthesis of acetamide derivatives for anticancer activity. A study synthesized 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, evaluating their anticancer activity against various cancer cell lines. A particular compound showed high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, demonstrating the potential of acetamide derivatives in cancer therapy (A. Karaburun et al., 2018).

Environmental and Health Impact Studies

Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the environmental and health implications of these compounds. A comparative study demonstrated the metabolic pathways of various chloroacetamide herbicides, suggesting a complex activation pathway that could lead to carcinogenic outcomes. This research underscores the importance of understanding the metabolic fate of chemical compounds for environmental and health risk assessments (S. Coleman et al., 2000).

Molecular Docking and Photovoltaic Efficiency

A study on bioactive benzothiazolinone acetamide analogs explored their spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. The research aimed at assessing the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting a unique application of acetamide derivatives in renewable energy technologies (Y. Mary et al., 2020).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 2-chloro-N-(2-methylbenzyl)acetamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2-chloro-N-[(2-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDDHAOOOPHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429413
Record name 2-chloro-N-(2-methylbenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methylbenzyl)acetamide

CAS RN

78710-36-8
Record name 2-chloro-N-(2-methylbenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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